molecular formula C16H19NO4 B2831725 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1428371-85-0

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2831725
CAS No.: 1428371-85-0
M. Wt: 289.331
InChI Key: CBGCWOPNDQXJMR-UHFFFAOYSA-N
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Description

“N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Could be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents like epoxides or halohydrins.

    Formation of the o-tolyloxyacetamide moiety: This involves the reaction of o-tolyl alcohol with chloroacetyl chloride to form o-tolyloxyacetyl chloride, which is then reacted with an amine to form the final acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism by which “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.

    N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.

Uniqueness

The presence of the o-tolyloxy group in “N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE” may confer unique properties such as specific binding interactions or reactivity patterns that are not observed in its para- or meta- counterparts.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12-4-2-3-5-15(12)21-11-16(19)17-8-6-14(18)13-7-9-20-10-13/h2-5,7,9-10,14,18H,6,8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCWOPNDQXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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